![molecular formula C19H19N B12548446 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline CAS No. 179894-51-0](/img/structure/B12548446.png)
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline is a complex organic compound with a unique structure that combines elements of indene and quinoline
Métodos De Preparación
The synthesis of 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Análisis De Reacciones Químicas
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions vary based on the specific reaction conditions but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline can be compared to other similar compounds, such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound is used in similar applications but has a different structure and reactivity.
1,3,3-Trimethyl-1-phenylindane: Another related compound with distinct properties and uses.
1,3,3-Trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties and applications in molecular electronics .
Propiedades
Número CAS |
179894-51-0 |
|---|---|
Fórmula molecular |
C19H19N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-4,11-dihydroindeno[2,1-f]quinoline |
InChI |
InChI=1S/C19H19N/c1-12-11-19(2,3)20-17-9-8-15-14-7-5-4-6-13(14)10-16(15)18(12)17/h4-9,11,20H,10H2,1-3H3 |
Clave InChI |
XIEOFCDTJAVROO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C3=C(C=C2)C4=CC=CC=C4C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


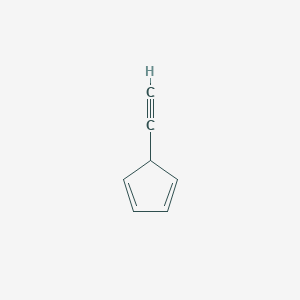
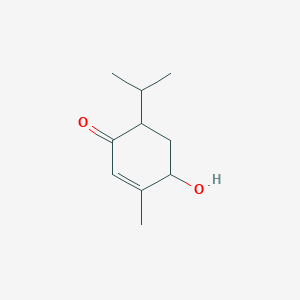

![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

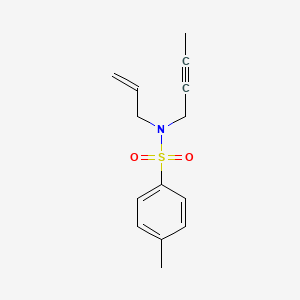
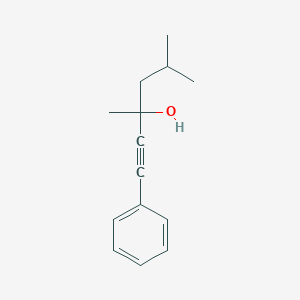
![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
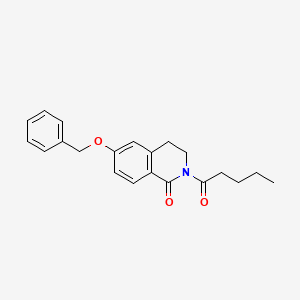

![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)

![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)
